Trinickel disulphide (Ni3S2, CAS 12035-72-2), commonly referred to as heazlewoodite, is a specialized, nickel-rich transition metal chalcogenide. Unlike equimolar or sulfur-rich nickel sulfides, Ni3S2 is structurally defined by a continuous network of Ni3 triangles connected by Ni–Ni bonds, which imparts intrinsic metallic conductivity rather than semiconducting behavior [1]. For industrial and research procurement, this compound is primarily sourced as a high-performance active material or precursor for electrochemical energy conversion, alkaline water electrolysis, and advanced energy storage systems where maximizing electron transport and exposed metallic active sites is critical [2].
Generic substitution of Trinickel disulphide with more common nickel sulfides, such as Nickel monosulfide (NiS) or Nickel disulfide (NiS2), fundamentally compromises electrochemical device performance and formulation architecture [1]. NiS and NiS2 are intrinsic semiconductors that suffer from sluggish electron transfer kinetics, necessitating the costly and complex addition of conductive carbon scaffolds or dopants to function effectively in electrodes [2]. In contrast, Ni3S2 possesses a zero-bandgap metallic structure and a distinctly high Ni-to-S ratio, which provides a fundamentally different thermodynamic profile for hydrogen adsorption and surface oxidation [1]. Substituting Ni3S2 with sulfur-rich phases results in significantly higher overpotentials, reduced active site density, and inferior structural stability under high-current-density cycling.
Density functional theory (DFT) and electrochemical impedance spectroscopy confirm that Ni3S2 possesses a zero-bandgap metallic electronic structure, fundamentally differentiating it from semiconducting NiS and NiS2 [1]. This continuous network of Ni-Ni bonds results in superior intrinsic electrical conductivity, drastically lowering charge transfer resistance at the electrode-electrolyte interface without relying on heavy carbon doping [2].
| Evidence Dimension | Electronic Bandgap and Conductivity Profile |
| Target Compound Data | Ni3S2: Metallic properties (0 eV bandgap) with low charge transfer resistance. |
| Comparator Or Baseline | NiS and NiS2: Semiconducting properties requiring conductive matrices. |
| Quantified Difference | Phase shift from semiconductor to metallic conductor. |
| Conditions | DFT calculations and electrochemical impedance spectroscopy (EIS) in alkaline media. |
Procuring the intrinsically metallic Ni3S2 phase simplifies electrode formulation by reducing the need for conductive additives, directly lowering manufacturing complexity and material costs.
Head-to-head benchmarking of crystalline nickel sulfide nanoparticles demonstrates that Ni3S2 achieves significantly faster HER kinetics than its sulfur-rich counterparts[1]. In 1.0 M KOH, Ni3S2 exhibits a low Tafel slope of approximately 67 to 96 mV/dec, compared to 154 mV/dec for NiS, and requires substantially lower overpotential to reach a benchmark current density of 10 mA/cm2 [2].
| Evidence Dimension | HER Tafel Slope and Kinetics |
| Target Compound Data | Ni3S2: Tafel slope of 67–96 mV/dec. |
| Comparator Or Baseline | NiS: Tafel slope of 154 mV/dec. |
| Quantified Difference | 37% to 56% reduction in Tafel slope (faster reaction kinetics). |
| Conditions | 1.0 M KOH alkaline electrolyte, evaluated at 10 mA/cm2. |
The significantly lower overpotential and faster kinetics translate directly to reduced energy consumption and higher operational efficiency in commercial electrolyzers.
The catalytic differentiation of Ni3S2 is thermodynamically rooted in its hydrogen binding energy. DFT calculations reveal that the specific Ni-rich surface of Ni3S2 provides a Gibbs free energy for hydrogen adsorption (ΔGH*) of approximately 0.10 to 0.21 eV on Ni sites, which is remarkably close to the thermoneutral baseline of zero [1]. In contrast, NiS and NiS2 exhibit suboptimal binding energies that either bind hydrogen too weakly or too strongly, hindering the desorption step[2].
| Evidence Dimension | Gibbs Free Energy of Hydrogen Adsorption (ΔGH*) |
| Target Compound Data | Ni3S2: ΔGH* ≈ 0.10 to 0.21 eV (near thermoneutral). |
| Comparator Or Baseline | NiS/NiS2: Suboptimal ΔGH* deviating significantly from 0 eV. |
| Quantified Difference | Near-zero ΔGH* indicating highly favorable adsorption-desorption kinetics. |
| Conditions | Density Functional Theory (DFT) modeling of active catalytic sites. |
Procuring Ni3S2 ensures the use of a material thermodynamically validated for high hydrogen turnover, minimizing catalytic bottlenecks at the molecular level.
Because Ni3S2 is the most nickel-rich sulfide phase, it exposes a vastly higher density of metallic active sites compared to NiS and NiS2 [1]. During anodic polarization for the Oxygen Evolution Reaction (OER), this high Ni proportion facilitates the generation of a thicker, highly active NiOOH surface layer, leading to superior OER performance and a larger electrochemically active surface area (ECSA) [2].
| Evidence Dimension | Electrochemically Active Surface Area (ECSA) and NiOOH generation |
| Target Compound Data | Ni3S2: Highest relative ECSA and thickest active NiOOH layer generation. |
| Comparator Or Baseline | NiS and NiS2: Lower ECSA and restricted NiOOH formation due to higher sulfur ratio. |
| Quantified Difference | Superior OER current density and active site utilization. |
| Conditions | Anodic polarization in alkaline overall water splitting devices. |
The ability to generate a robust active NiOOH layer makes Ni3S2 a highly effective bifunctional catalyst precursor, allowing buyers to source a single material for both anode and cathode fabrication in water splitting.
Leveraging its metallic conductivity and low overpotentials for both HER and OER, Ni3S2 is utilized as the core active material for fabricating high-efficiency, noble-metal-free electrodes in industrial water splitting systems [1].
Due to its strong affinity for forming active NiOOH species, Ni3S2 serves as a reliable electrocatalyst for UOR, replacing the sluggish OER to achieve energy-saving hydrogen generation at significantly lower cell voltages[2].
The intrinsic zero-bandgap conductivity and robust structural stability of the Ni3S2 phase make it a strategic procurement choice for energy storage electrodes, eliminating the heavy reliance on conductive carbon binders required by semiconducting NiS or NiS2 [3].
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